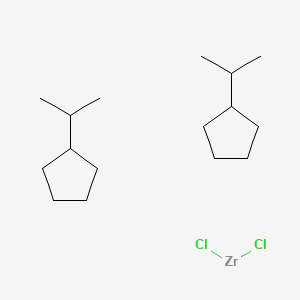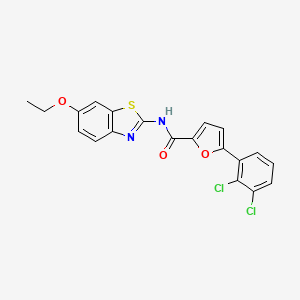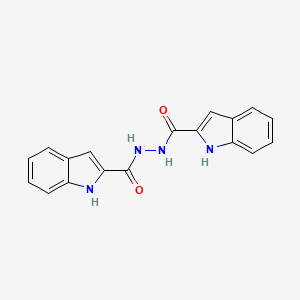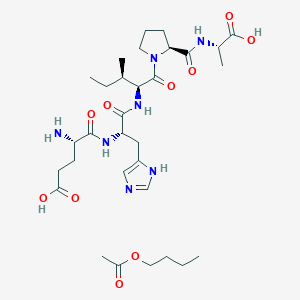
Dichlorozirconium;propan-2-ylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;propan-2-ylcyclopentane typically involves the reaction of zirconium tetrachloride with isopropylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2(C5H4C3H7)→(C5H4C3H7)2ZrCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dichlorozirconium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while oxidation and reduction reactions can produce different zirconium oxides or hydrides .
科学的研究の応用
Dichlorozirconium;propan-2-ylcyclopentane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as nanomaterials and thin films.
Biological Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industrial Applications: It is used in the production of high-performance polymers and other industrial chemicals.
作用機序
The mechanism of action of dichlorozirconium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar in structure but lacks the
特性
分子式 |
C16H32Cl2Zr |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
dichlorozirconium;propan-2-ylcyclopentane |
InChI |
InChI=1S/2C8H16.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7-8H,3-6H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
LNRNOGIQYQWKCD-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)

![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
amino}cyclohexanecarboxamide](/img/structure/B15149242.png)
![N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
![2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)

![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)
![6-(4-methoxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15149281.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)
